Perfluoro(allylbenzene)
Overview
Description
Catalytic Allylic Oxidation
Perfluoro(allylbenzene) is a compound that can undergo allylic oxidation. A study demonstrated that perfluorooctylseleninic acid, in conjunction with iodoxybenzene, catalyzes the allylic oxidation of alkenes to enones in trifluoromethylbenzene at reflux, achieving moderate to good yields. The catalyst can be recovered after reductive workup, highlighting the potential for recyclability in the process .
Synthesis of Perfluoro Compounds
The synthesis of perfluoro compounds, such as perfluoro[2.2]paracyclophane, has been achieved from various precursors. For instance, the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with Zn in acetonitrile at 100 degrees C resulted in a 39% yield. This synthesis is significant as it provides a pathway to create fully fluorinated compounds, which can be challenging to produce .
Molecular Structure Analysis
Perfluorobenzene serves as a model compound to understand the unusual bonding modes in perfluorinated compounds. Extensive DFT-M06-2X/6-311++G(d,p) investigations have been conducted on homomolecular dimers, trimers, and tetramers of perfluorobenzene. These studies reveal that dispersion and polarization are the main forces driving the formation of complex configurations in these compounds. The cooperative binding observed in these polymeric forms suggests that entirely negative fluorine atoms can interact cooperatively with each other .
Chemical Reactions Analysis
Perfluoroallylbenzene can be isomerized to form perfluoropropenylbenzene, which upon anodic oxidation yields α,β-bis(fluorosulfonyloxy)perfluoropropylbenzene. This compound can further react with CsF or AcONa/AcOH to form perfluoro-2-methylbenzoxolene or perfluoromethylphenyl-α-dione, respectively. These reactions demonstrate the versatility of perfluoroallylbenzene in synthesizing various fluorinated compounds .
Physical and Chemical Properties Analysis
The introduction of perfluoroallylbenzene into polysiloxane chains has been explored. The synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene and its subsequent incorporation into polysiloxane chains via platinum-catalyzed hydrosilylation has been described. The resulting copolymers exhibit increased glass-transition temperatures with higher amounts of grafted fluoroaryl groups, indicating the impact of perfluoroallylbenzene on the thermal properties of the polymers .
Radical Copolymerization
The radical copolymerization of perfluoro(allylbenzene) with vinyl butyl ether has been performed, yielding copolymers containing alternating units of the comonomers. This process did not result in homopolymerization of the individual comonomers, and the copolymers were characterized by various spectroscopic methods. However, attempts to copolymerize perfluoro(allylbenzene) with acrylic monomers and maleic anhydride were unsuccessful .
Scientific Research Applications
1. Proton Exchange Membrane (PEM) Fuel Cells
- Application Summary: Perfluoro(allylbenzene) is synthesized and characterized for potential applications in Proton Exchange Membrane (PEM) fuel cells . The aim is to create perfluorinated monomers bearing acidic groups for proton transport .
- Methods of Application: The synthesis of various molecules involves sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer .
- Results: Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
2. In Situ Remediation of PFAS-Impacted Groundwater
- Application Summary: Perfluoro(allylbenzene) is used to enhance the adsorption of Perfluoro Alkyl Substances (PFAS) for in situ remediation . This method increases the sorption of PFAS to aquifer solids by adding commercially available drinking water coagulants .
- Methods of Application: The coagulants polydiallyldimethyl ammonium chloride (polyDADMAC) and polyamine (a co-polymer of epichlorohydrine and dimethyl amine) are added to increase the sorption capacity of the soil for PFAS .
- Results: In completely mixed batch reactors studies, the coagulants increased the sorption capacity of the soil for PFAS by a factor of 2.0–6.1 . One-dimensional columns pre-loaded with coagulant delayed the breakthrough of PFAS by as much as 20 pore volumes with an applied PFAS concentration of 100 μg L −1 .
3. Non-stick Cookware
- Application Summary: Perfluorinated substances, including Perfluoro(allylbenzene), have been utilized in the production of non-stick cookware . The aim is to create a surface that prevents food from sticking, making cooking and cleaning easier .
- Methods of Application: The perfluorinated substances are applied to the surface of the cookware during the manufacturing process. The strong carbon-fluorine bonds in these substances result in a very inert and non-reactive surface .
4. Environmental Remediation
- Application Summary: Perfluoro(allylbenzene) is part of the Per- and polyfluorinated alkyl substances (PFAS) family, which has received increasing scientific and political attention in recent years . These substances are used in numerous products and technical processes, and due to their extreme persistence in the environment, humans and all other life forms are increasingly exposed to these substances .
- Results: Despite the challenges, efforts are ongoing to find effective methods for the remediation of PFAS-contaminated sites .
5. Stain/Water/Grease Repellents
- Application Summary: Perfluorinated compounds, including Perfluoro(allylbenzene), are used in numerous industrial and consumer products . These compounds are commonly used in consumer products as stain/water/grease repellents in carpets and clothing .
- Methods of Application: The perfluorinated substances are applied to the surface of the materials during the manufacturing process. The strong carbon-fluorine bonds in these substances result in a very inert and non-reactive surface .
6. Refrigerants
- Application Summary: Perfluoro(allylbenzene) is part of the Per- and polyfluorinated alkyl substances (PFAS) family, which includes substances that enter the environment primarily through the degradation of refrigerants .
- Methods of Application: These substances are used in refrigerants such as R1234yf . When these refrigerants degrade, they release perfluorinated compounds into the environment .
- Results: These substances are extremely persistent in the environment and can accumulate in organisms . This has led to increasing scientific and political attention, and efforts are ongoing to find alternatives and remediation methods .
Safety And Hazards
Future Directions
There is a growing need to better understand the toxicity of Perfluoro(allylbenzene) and other per- and polyfluoroalkyl substances (PFAS). Research is underway to develop sustainable alternatives for removing PFAS from contaminated soil and water . The use of nanostructured and advanced reduction remediation materials is being explored .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBYJDZKRNITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379760 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(allylbenzene) | |
CAS RN |
67899-41-6 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.